2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one
Overview
Description
2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a chemical compound with the molecular formula C10H16N2O . It is a solid substance .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid substance . The molecular weight is 180.25 .Scientific Research Applications
Catalytic Applications
- Catalyst Development for Synthesis : Nano α-Al2O3 supported ammonium dihydrogen phosphate was used for synthesizing pyrano[2,3-c]pyrazole derivatives, including those derived from 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one. This method offers advantages like shorter reaction times, better yields, and environmental benefits (Maleki & Ashrafi, 2014).
Biochemical and Pharmaceutical Research
- Cytotoxicity and Molecular Docking Studies : Complexes containing 2,4-dihydro-3H-pyrazol-3-one derivatives demonstrated cytotoxic activity against cancer cell lines, and molecular docking studies provided insights into their potential biomedical applications (Shafeeulla et al., 2017).
- Antimicrobial and Antioxidant Activity : Derivatives of 2,4-dihydro-3H-pyrazol-3-one exhibited significant antimicrobial and antioxidant activities, suggesting their potential in therapeutic applications (Umesha et al., 2009).
- DNA Binding Studies of Copper Complexes : Schiff base ligands derived from pyrazolone were used to synthesize copper complexes, which were investigated for DNA binding properties, indicating potential applications in biochemistry and pharmaceuticals (Jadeja et al., 2012).
Material Science and Chemistry
- Ultraviolet Stabilizers : Pyrazolone derivatives, including those related to this compound, were studied for their potential as ultraviolet stabilizers, contributing to material science applications (Catalán et al., 1992).
Environmental and Green Chemistry
- Biodegradable Catalysts : Cellulose sulfuric acid, a biopolymer, was used as a catalyst for synthesizing bis(pyrazolyl)methanes, showcasing an environmentally friendly approach in chemical synthesis (Mosaddegh et al., 2010).
- Green Synthesis Approaches : Urea, an eco-friendly catalyst, was employed for synthesizing diverse pyrano[2,3-c]pyrazole derivatives, demonstrating a commitment to sustainable chemistry practices (Brahmachari & Banerjee, 2014).
Properties
IUPAC Name |
2-cyclohexyl-5-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCIJTSYLYHCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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